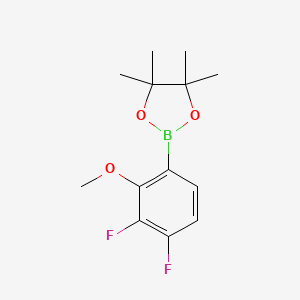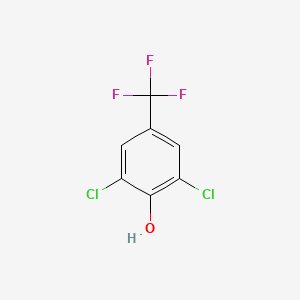
3,4-Dichlorophenylisocyanide dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorophenylisocyanide dichloride is a chemical compound known for its use as an intermediate in organic synthesis. It is a solid substance that ranges in color from white to yellow and is known to be an irritant to tissues, including eyes and mucous membranes . This compound is utilized in various industrial applications, particularly in the synthesis of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dichlorophenylisocyanide dichloride typically involves the reaction of 3,4-dichloroaniline with phosgene in the presence of a solvent such as toluene. The reaction is carried out under controlled temperature conditions, usually between 0 to 3°C, to ensure the stability of the intermediate products . The process involves the continuous introduction of phosgene and subsequent heating to facilitate the reaction, resulting in the release of hydrogen chloride and phosgene gases, which are absorbed using toluene .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reaction vessel with adequate cooling and heating systems to maintain the desired temperature range. The gases released during the reaction are managed using appropriate absorption and treatment systems to ensure safety and environmental compliance .
化学反应分析
Types of Reactions: 3,4-Dichlorophenylisocyanide dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanide group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new chemical entities.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Reaction Conditions: These reactions typically require controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with amines can produce urea derivatives, while reactions with alcohols can yield carbamate esters .
科学研究应用
3,4-Dichlorophenylisocyanide dichloride has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of herbicides and other agricultural chemicals.
作用机制
The mechanism of action of 3,4-Dichlorophenylisocyanide dichloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in the synthesis of enzyme inhibitors, the compound interacts with the active sites of enzymes, altering their activity and function .
相似化合物的比较
- 3,4-Dichlorophenyl isocyanate
- 4-Chlorophenyl isocyanate
- 3-Chlorophenyl isocyanate
Comparison: 3,4-Dichlorophenylisocyanide dichloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the production of herbicides and pharmaceuticals .
属性
IUPAC Name |
1,1-dichloro-N-(3,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4N/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDQFPMNAMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
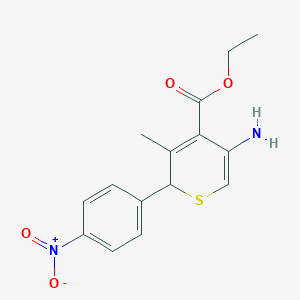
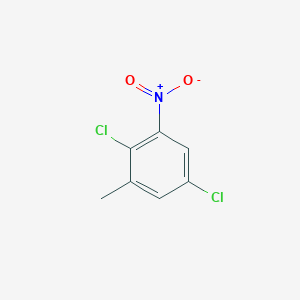
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)

![Bis[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B6302220.png)
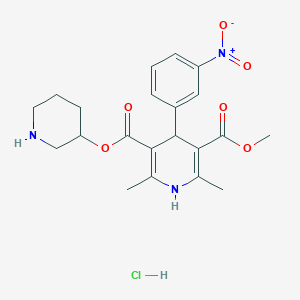
![Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]-](/img/structure/B6302270.png)




